3-[(2-Methylbenzyl)amino]propanoic acid
Overview
Description
Preparation Methods
The synthesis of 3-[(2-Methylbenzyl)amino]propanoic acid typically involves the reaction of 2-methylbenzylamine with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2-Methylbenzyl)amino]propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[(2-Methylbenzyl)amino]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions . The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
3-[(2-Methylbenzyl)amino]propanoic acid can be compared with other similar compounds, such as:
3-Aminopropanoic acid: This compound has a similar structure but lacks the 2-methylbenzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
2-Methylbenzylamine: This compound shares the 2-methylbenzyl group but lacks the propanoic acid moiety, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets .
Properties
IUPAC Name |
3-[(2-methylphenyl)methylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-3-5-10(9)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKKQGRAACVXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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